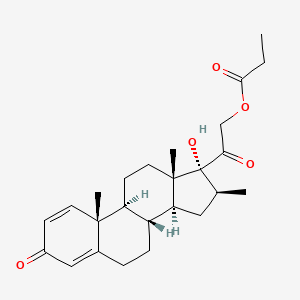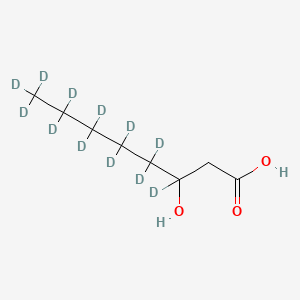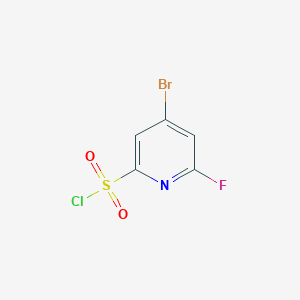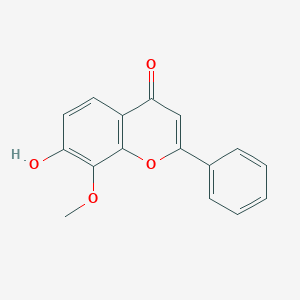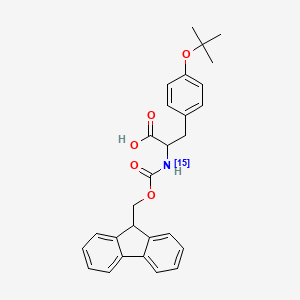
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butyl ether protecting group on the hydroxyl group of the tyrosine side chain. The incorporation of the isotope nitrogen-15 (15N) makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected using tert-butyl ether. This is usually achieved by reacting L-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fmoc Group: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Isotopic Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tyrosine side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The tert-butyl ether group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Trifluoroacetic acid (TFA) is often employed to remove the tert-butyl ether group.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Deprotected tyrosine derivatives.
Substitution: Free hydroxyl tyrosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Biology: The compound is used in the study of protein structure and function. The nitrogen-15 isotope is particularly useful in NMR spectroscopy, allowing for detailed analysis of protein dynamics and interactions.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its stable isotope labeling aids in the pharmacokinetic and pharmacodynamic studies of these drugs.
Industry: The compound finds applications in the production of labeled peptides for use in various industrial processes, including the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The tert-butyl ether group protects the hydroxyl group, ensuring selective reactions at other functional sites. The nitrogen-15 isotope does not alter the chemical properties of the compound but provides a useful tool for NMR studies, allowing researchers to track the compound and its derivatives in complex biological systems.
Comparación Con Compuestos Similares
N-Fmoc-O-tert-butyl-L-serine: Similar in structure but with a serine backbone instead of tyrosine.
N-Fmoc-O-tert-butyl-D-tyrosine: The D-enantiomer of the compound, used in different stereochemical applications.
N-Fmoc-O-tert-butyl-L-serine (13C3, 15N): A labeled serine derivative with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for NMR studies. Its specific protecting groups (Fmoc and tert-butyl ether) provide selective protection during peptide synthesis, making it a versatile tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C28H29NO5 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |
Clave InChI |
JAUKCFULLJFBFN-HFZKCAFASA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


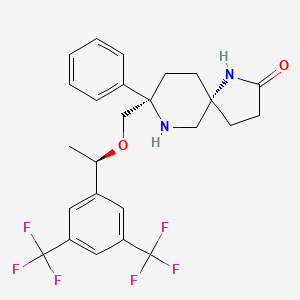
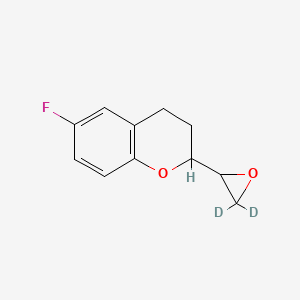

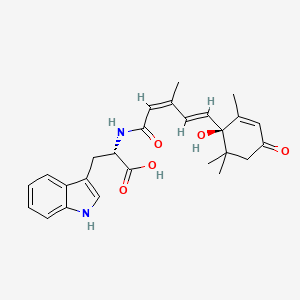
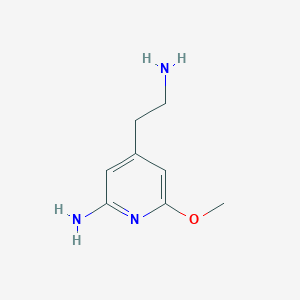
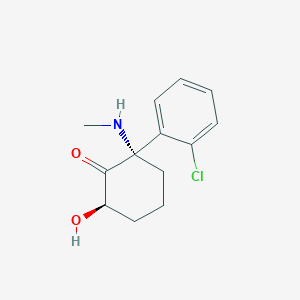
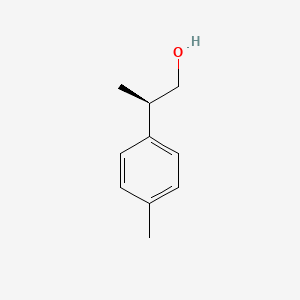
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
